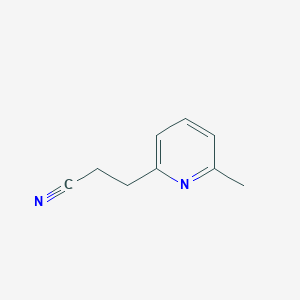
3-(6-Methylpyridin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H10N2 It features a pyridine ring substituted with a methyl group at the 6-position and a propanenitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(6-Methylpyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(6-Methylpyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(6-Methylpyridin-2-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(3-Methylpyridin-2-yl)propanenitrile
- 3-Amino-3-(6-Methylpyridin-2-yl)propanenitrile
- 3-(6-Methylpyridin-2-yl)propanenitrile hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and industrial purposes.
生物活性
3-(6-Methylpyridin-2-yl)propanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2
- Molecular Weight : 198.26 g/mol
Biological Activity
The biological activity of this compound has been primarily investigated for its potential as an antimicrobial and anticancer agent. Below are key findings from various studies:
Antimicrobial Properties
- Mechanism of Action : The compound exhibits antimicrobial activity by disrupting microbial cell membranes, leading to increased permeability and ultimately cell death. This mechanism is similar to that of other known antimicrobial agents, making it a candidate for further development against resistant strains of bacteria.
- Efficacy Against Bacteria : Research has shown that this compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In particular, it has been effective against strains such as Staphylococcus aureus and Escherichia coli, which are known for their clinical relevance and resistance to multiple antibiotics.
Anticancer Activity
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis, or programmed cell death, through the activation of caspases, which are crucial for the apoptotic process .
- Synergistic Effects : When used in combination with established chemotherapeutic agents, this compound has shown to enhance the efficacy of these drugs, suggesting a potential role as an adjuvant in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Resistance : A study conducted on MRSA strains demonstrated that this compound could effectively reduce biofilm formation, making the bacteria more susceptible to conventional antibiotics. This finding is particularly significant given the rising incidence of antibiotic-resistant infections.
- Cancer Research Trial : In vitro trials involving breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
Data Summary
特性
IUPAC Name |
3-(6-methylpyridin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-5-9(11-8)6-3-7-10/h2,4-5H,3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKMZAPVPPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













